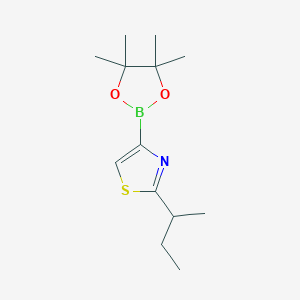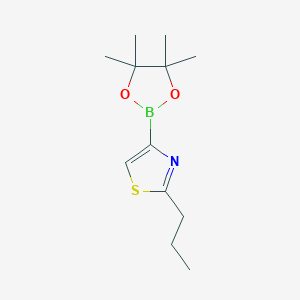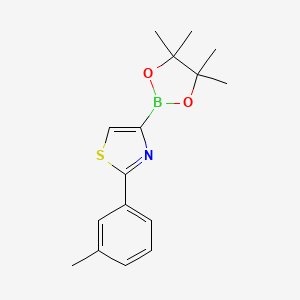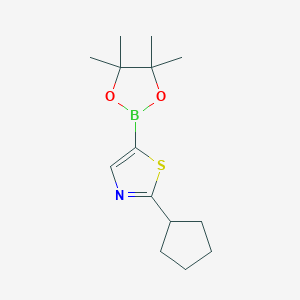
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester (2CPP) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is derived by the condensation of a boronic acid pinacol ester with 2-cyclopentylpyridine. 2CPP is used in a variety of applications due to its unique properties, such as its ability to form strong coordination complexes with metal ions and its low reactivity towards nucleophiles.
Scientific Research Applications
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of a variety of compounds, such as amines, nitriles, and sulfones. It has also been used as a ligand for the formation of coordination complexes with metal ions. In addition, this compound has been used as a reagent for the synthesis of heterocyclic compounds and as a reactant in a variety of organic reactions.
Mechanism of Action
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester is a versatile compound due to its low reactivity towards nucleophiles. This allows it to form strong coordination complexes with metal ions, which can then be used in a variety of scientific research applications. In addition, this compound can be used as a catalyst in organic reactions, as it is able to activate molecules and lower the energy required for the reaction to occur.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications, but its effects on biochemical and physiological processes are not yet fully understood. Studies have shown that this compound can interact with enzymes and other proteins, but the exact mechanism of action is still unknown. It is also not yet known if this compound has any adverse effects on human health.
Advantages and Limitations for Lab Experiments
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester has several advantages for use in scientific research applications. It is a low-cost, commercially available chemical that is easy to synthesize and store. It is also relatively stable and has a low reactivity towards nucleophiles, which makes it ideal for use in organic reactions. However, this compound can be toxic if ingested, and it should be handled with care.
Future Directions
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester has a wide range of potential applications in scientific research. It could be used to develop new catalysts and ligands for use in organic syntheses and metal-ion coordination complexes. It could also be used to study the biochemical and physiological effects of this compound on human health. In addition, further research could be conducted on the mechanism of action of this compound to better understand its effects on enzymes and other proteins. Finally, this compound could be used to develop new drugs and treatments for a variety of diseases.
Synthesis Methods
2-(Cyclopentyl)pyridine-4-boronic acid pinacol ester is synthesized by the condensation of a boronic acid pinacol ester with 2-cyclopentylpyridine. This reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction is typically conducted at room temperature, and the resulting product is a white crystalline powder. The reaction is generally carried out in a 1:1 molar ratio of boronic acid pinacol ester and 2-cyclopentylpyridine.
properties
IUPAC Name |
2-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-18-14(11-13)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNBTYCIOKPSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














